N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is a stable isotope-labeled compound, specifically a deuterated derivative of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine. The designation "d3" indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This compound is primarily utilized in research environments, particularly in chemistry and biology, due to its unique isotopic properties that facilitate various analytical techniques, including nuclear magnetic resonance spectroscopy.
This compound can be synthesized from phenolic derivatives through a series of chemical reactions. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during synthesis. The stable isotope labeling enhances its utility in metabolic studies and other scientific applications.
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 falls under the category of stable isotope-labeled compounds, specifically designed for use in analytical chemistry and biological research. It is classified as a carbamate derivative due to the presence of the Boc protecting group.
The synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 typically involves multiple steps:
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 can participate in various chemical reactions:
The products formed depend on the reaction conditions and reagents used .
The mechanism of action for N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 primarily revolves around its role as an isotopically labeled compound. The presence of deuterium provides distinct signals in nuclear magnetic resonance spectroscopy, allowing researchers to trace the compound through various chemical and biological processes. This tracking capability is crucial for understanding metabolic pathways and drug interactions .
Relevant data indicates that this compound maintains its integrity under standard storage conditions but should be handled with care due to its reactive functional groups .
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 has several significant applications in scientific research:
This compound's unique isotopic labeling makes it particularly valuable for research applications that require precise tracking of molecular interactions and transformations.
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 features a meticulously designed molecular architecture integrating three key components: a deuterated aromatic system, an ethylamine linker, and a tert-butoxycarbonyl (Boc) protecting group. The compound's chemical formula is C₁₅H₁₈D₃NO₅, with a precise molecular weight of 298.35 g/mol [1] [3]. The core structure consists of a phenolic ring bearing two oxygen-based functional groups: a deuterated methoxy group (-OCD₃) at the ortho position and a hydroxyl group (-OH) at the para position. This aromatic system connects via an ether linkage to the ethylamine chain, which terminates in the Boc-protected amine group (NHC(O)OC(CH₃)₃) [3].
The spatial arrangement positions the deuterium atoms exclusively within the methoxy substituent, as confirmed by the SMILES notation: [2H]C([2H])([2H])Oc1cc(C=O)ccc1OCCNC(=O)OC(C)(C)C [3]. This specific deuteration pattern minimizes structural perturbation while enabling precise isotopic tracking. The IUPAC name, tert-butyl N-[2-[4-hydroxy-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate, explicitly defines the deuterium positioning [3]. The Boc group serves dual purposes: it enhances the compound's solubility in organic solvents and protects the amine functionality during synthetic transformations, making it indispensable for peptide coupling applications [1].
Table 1: Structural Descriptors of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3
Property | Specification |
---|---|
Molecular Formula | C₁₅H₁₈D₃NO₅ |
Molecular Weight | 298.35 g/mol |
CAS Number | 1189481-50-2 |
IUPAC Name | tert-butyl N-[2-[4-hydroxy-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate |
SMILES Notation | [2H]C([2H])([2H])Oc1cc(C=O)ccc1OCCNC(=O)OC(C)(C)C |
Key Functional Groups | Trideuteriomethoxy, Phenolic Hydroxyl, Boc-protected Amine |
The strategic incorporation of three deuterium atoms (-CD₃) at the methoxy group induces significant spectroscopic and analytical effects. In nuclear magnetic resonance (NMR) spectroscopy, the deuterated methyl group produces complete signal disappearance in the proton NMR spectrum at the typical chemical shift range for methoxy protons (δ 3.7-3.8 ppm). This creates a characteristic spectroscopic signature while eliminating proton signal splitting patterns that would otherwise arise from methyl hydrogens [4]. The isotopic substitution also enables distinctive mass spectral patterns due to the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u). The molecular ion cluster exhibits a +3 Da shift compared to the non-deuterated analog, with characteristic M⁺• peaks at m/z 298 and 295 for deuterated and protiated species, respectively [1] [3].
The deuterium kinetic isotope effect (DKIE) fundamentally influences metabolic stability, as the stronger carbon-deuterium bond (C-D) requires higher activation energy for cleavage compared to the carbon-hydrogen bond (C-H). The C-D bond exhibits a bond strength 1.2-1.5 kcal/mol greater than C-H, with theoretical DKIEs reaching values up to 9 for primary isotope effects [4]. This stability directly translates to altered metabolic profiles when the methoxy group is a site of oxidative demethylation. Mass spectrometry leverages these isotopic differences for metabolic tracking, where metabolites retain the deuterium label only if cleavage doesn't occur at the methoxy position [4] [5].
Table 2: Spectroscopic and Analytical Signatures of Deuterium Labeling
Analytical Method | Deuterium-Induced Effect | Scientific Implication |
---|---|---|
¹H-NMR | Signal loss at δ 3.7-3.8 ppm | Verification of deuteration position and completeness |
Mass Spectrometry | M⁺• at m/z 298 (+3 Da shift); characteristic fragmentation | Confirmation of deuteration efficiency and molecular identity |
Metabolic Stability Assays | Reduced oxidative demethylation rates (DKIE 2-9) | Enhanced metabolic stability at labeled position |
HPLC Retention Time | Slightly reduced hydrophobicity (ΔlogP -0.006 per D) | Altered chromatographic behavior |
Comparative studies between deuterated and non-deuterated forms reveal substantial physicochemical differences beyond simple mass variations. The lipophilicity reduction in the deuterated analog, quantified by a ΔlogP decrease of approximately -0.018 (calculated as -0.006 per deuterium atom), arises from deuterium's slightly higher electronegativity compared to hydrogen [4]. While this difference appears minor, it measurably influences chromatographic behavior, with the deuterated compound typically exhibiting marginally shorter retention times in reversed-phase HPLC separations [2]. The isotopic perturbation also subtly affects the phenolic hydroxyl's pKa value due to altered electron distribution within the aromatic system, though experimental pKa data for this specific compound requires further characterization [4].
The most significant differences emerge in biological stability assessments. When the methoxy group is a metabolic soft spot, the deuterated analog demonstrates substantially reduced metabolic clearance. Studies on analogous deuterated drugs show 25-50% decreases in clearance rates when deuteration occurs at metabolic sites [4] [5]. For example, deutetrabenazine, the first FDA-approved deuterated drug, exhibits a plasma half-life approximately twice as long as its non-deuterated counterpart due to deuterium-mediated metabolic stabilization [4]. While in vitro potency remains largely unchanged (as deuterium doesn't alter target binding affinity), in vivo efficacy can be significantly enhanced through optimized pharmacokinetics including reduced dosing frequency and lower metabolite-mediated toxicity [4] [5].
Table 3: Comparative Properties of Deuterated vs. Non-Deuterated Analogues
Property | Non-Deuterated Analog | Deuterated Analog | Functional Impact |
---|---|---|---|
Molecular Weight | 295.33 g/mol | 298.35 g/mol | Mass spectrometry differentiation |
Methoxy Group logP | ~1.08 (calculated) | ~1.06 (calculated) | Slight hydrophilicity increase |
C-X Bond Dissociation Energy | ~105 kcal/mol (C-H) | ~106.5 kcal/mol (C-D) | Enhanced metabolic stability |
Oxidative Demethylation Rate | Reference value | 25-50% reduction | Extended half-life in vivo |
Spectral Signature (¹H-NMR) | Singlet at δ 3.75 ppm (3H) | Absent signal | Analytical verification |
Plasma Clearance | Compound-dependent | Significantly reduced | Improved pharmacokinetic profile |
The structural integrity of both analogs remains identical except at the deuterated site, preserving target engagement while optimizing pharmacokinetics. This precise modification exemplifies the strategic application of deuterium switching in modern medicinal chemistry, particularly valuable for compounds where methoxy group metabolism limits therapeutic utility [4] [5]. The recent FDA approval of de novo deuterated drugs like deucravacitinib underscores the therapeutic potential beyond simple deuterium switches of existing drugs, opening avenues for novel deuterated compounds like N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 in targeted therapeutic applications [4].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7